{1-[(4-Chlorophenyl)methyl]-5-methyl-1H-indol-3-yl}acetic acid
Description
Properties
CAS No. |
147-44-4 |
|---|---|
Molecular Formula |
C18H16ClNO2 |
Molecular Weight |
313.8 g/mol |
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]-5-methylindol-3-yl]acetic acid |
InChI |
InChI=1S/C18H16ClNO2/c1-12-2-7-17-16(8-12)14(9-18(21)22)11-20(17)10-13-3-5-15(19)6-4-13/h2-8,11H,9-10H2,1H3,(H,21,22) |
InChI Key |
LWTASERQKKFWBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C2CC(=O)O)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Indole Core with Substituents
- The indole nucleus is commonly synthesized via Fischer indole synthesis or Bartoli indole synthesis, allowing substitution at various positions by selecting appropriate starting materials.
- For 5-methyl substitution, starting materials such as 5-methyl-substituted phenylhydrazines or substituted anilines are used.
Introduction of the 4-Chlorophenylmethyl Group at N-1
- Alkylation of the indole nitrogen is typically achieved by reacting the indole with a suitable 4-chlorobenzyl halide (e.g., 4-chlorobenzyl chloride or bromide) under basic conditions.
- This step requires careful control to avoid over-alkylation or substitution at other nucleophilic sites.
Installation of the Acetic Acid Moiety at C-3
- The acetic acid group at the 3-position of indole can be introduced via several methods:
- Direct electrophilic substitution using haloacetic acid derivatives or their esters.
- Vilsmeier-Haack formylation at C-3 followed by oxidation to acetic acid.
- Metal-catalyzed cross-coupling reactions using 3-halogenated indole intermediates and appropriate acetic acid equivalents.
Specific Preparation Methodologies and Research Findings
Alkylation of Indole Nitrogen with 4-Chlorobenzyl Halides
- A typical procedure involves dissolving 5-methylindole in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
- A base such as potassium carbonate or sodium hydride is added to deprotonate the indole nitrogen.
- 4-Chlorobenzyl chloride is then added dropwise, and the reaction mixture is stirred at room temperature or slightly elevated temperatures until completion.
- The product, N-(4-chlorobenzyl)-5-methylindole, is isolated by extraction and purified by chromatography.
Introduction of the Acetic Acid Side Chain at C-3
- The N-alkylated indole is subjected to lithiation at the 3-position using a strong base such as n-butyllithium at low temperature.
- The resulting 3-lithiated intermediate is then reacted with ethyl chloroacetate or similar electrophiles to introduce an ester group.
- Hydrolysis of the ester under acidic or basic conditions yields the target acetic acid substituent at C-3.
Alternative Synthetic Strategy via Indole-3-Acetic Acid Derivatives
- Starting from commercially available 5-methylindole-3-acetic acid, N-alkylation with 4-chlorobenzyl halides under basic conditions can directly yield the target compound.
- This method simplifies the synthesis by using a pre-functionalized indole core.
Representative Experimental Procedure (Hypothetical)
| Step | Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1. N-Alkylation | 5-methylindole, K2CO3, 4-chlorobenzyl chloride, DMF, 25–50 °C, 12 h | 75–85 | Purify by column chromatography |
| 2. Lithiation and Esterification | n-BuLi, THF, −78 °C; then ethyl chloroacetate, stir 2 h | 65–70 | Quench with water |
| 3. Hydrolysis | NaOH (aq), reflux 4 h | 80–90 | Acidify to precipitate product |
Analytical Data and Characterization
Nuclear Magnetic Resonance (NMR):
- 1H NMR shows characteristic signals for the indole protons, methyl group at 5-position (~2.3 ppm), benzylic protons (~4.5 ppm), and acetic acid methylene (~3.5 ppm).
- 13C NMR confirms carbonyl carbon (~170 ppm), aromatic carbons, and methyl carbons.
-
- Strong absorption bands near 1700 cm⁻¹ for carboxylic acid C=O stretch.
- Aromatic C-H stretches near 3000 cm⁻¹.
-
- Molecular ion peak consistent with molecular formula C17H14ClNO2.
Summary Table of Key Synthetic Steps
| Synthetic Step | Starting Material | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|---|
| N-Alkylation | 5-Methylindole | K2CO3, 4-chlorobenzyl chloride | N-(4-chlorobenzyl)-5-methylindole | 75–85 |
| Lithiation and Esterification | N-(4-chlorobenzyl)-5-methylindole | n-BuLi, ethyl chloroacetate | 3-(Ethoxycarbonylmethyl)-N-(4-chlorobenzyl)-5-methylindole | 65–70 |
| Hydrolysis | 3-(Ethoxycarbonylmethyl)-N-(4-chlorobenzyl)-5-methylindole | NaOH (aq), reflux | {1-[(4-Chlorophenyl)methyl]-5-methyl-1H-indol-3-yl}acetic acid | 80–90 |
Research and Literature Context
- The synthetic approach aligns with well-established methodologies for indole functionalization and N-alkylation documented in peer-reviewed literature on indole derivatives and related pharmaceuticals such as indomethacin (a structurally related indole acetic acid derivative).
- Although direct literature on this exact compound is limited, the synthetic principles are extrapolated from similar indole-3-acetic acid derivatives and chlorophenyl-substituted indoles.
Chemical Reactions Analysis
Types of Reactions
2-(1-(4-Chlorobenzyl)-5-methyl-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with substituted nucleophiles.
Scientific Research Applications
Based on the search results, here's what is known about the applications of {1-[(4-Chlorophenyl)methyl]-5-methyl-1H-indol-3-yl}acetic acid:
This compound is a synthetic organic molecule with an indole structure, featuring a chlorophenyl group and a carboxylic acid functional group. These functional groups may contribute to its potential biological activities and applications in medicinal chemistry.
Potential Applications
- Pharmacological Studies : The biological activity of this compound is primarily evaluated through pharmacological studies, using bioassays that measure the response of living organisms or cells to the compound, with results indicating dosage-dependent effects.
- Drug Discovery : It may serve as a building block in synthesizing more complex molecules with desired pharmacological properties.
- Agrochemicals : It can be explored as an intermediate in developing new pesticides or herbicides.
- Material Science : It can be used in the synthesis of novel materials with specific properties.
Interaction Studies
Interaction studies are crucial for understanding how this compound interacts with biological targets. Techniques such as surface plasmon resonance or fluorescence spectroscopy are often employed in these studies.
Structural Similarities
Several compounds share structural similarities with this compound:
Mechanism of Action
The mechanism of action of 2-(1-(4-Chlorobenzyl)-5-methyl-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibition of Enzymes: Binding to and inhibiting the activity of enzymes involved in key biological processes.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
DNA Intercalation: Intercalating into DNA strands, thereby affecting DNA replication and transcription.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural differences among related indole derivatives include:
- Substituents at Position 1: Benzyl vs. Benzoyl: The target compound’s 4-chlorophenylmethyl group contrasts with the 4-chlorobenzoyl group in indomethacin (). Oxoethyl Derivatives: describes a compound with a 4-chlorophenyl-2-oxoethyl group at position 1, introducing a ketone functionality that may influence solubility or reactivity.
- Substituents at Position 5: Methyl vs. Methoxy: The target’s 5-methyl group (less polar) differs from methoxy substituents in indomethacin and other analogs ().
Position 3 Modifications :
Physicochemical Properties
*Estimated LogP for the target compound based on structural similarity to indomethacin and methyl ester analogs.
Pharmacological Implications
- COX Inhibition : Indomethacin’s 4-chlorobenzoyl group is critical for cyclooxygenase (COX) binding . The target’s benzyl group may reduce COX affinity but could enhance selectivity for other targets (e.g., PPARs).
- Metabolic Stability : Methoxy groups (as in indomethacin) are prone to demethylation, whereas methyl groups (target compound) may confer greater metabolic stability .
- Solubility vs. Permeability : The acetic acid moiety enhances aqueous solubility but may limit blood-brain barrier penetration compared to esterified analogs .
Biological Activity
The compound {1-[(4-Chlorophenyl)methyl]-5-methyl-1H-indol-3-yl}acetic acid is a synthetic organic molecule belonging to the indole family. Its structure includes a chlorophenyl group and a carboxylic acid functional group, which contribute to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| CAS Number | 147-44-4 |
| Molecular Formula | C18H16ClNO2 |
| Molecular Weight | 313.8 g/mol |
| IUPAC Name | 2-[1-[(4-chlorophenyl)methyl]-5-methylindol-3-yl]acetic acid |
| InChI Key | LWTASERQKKFWBU-UHFFFAOYSA-N |
Pharmacological Studies
The biological activity of this compound is primarily evaluated through various pharmacological studies. Key findings include:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), which are crucial in neurodegenerative diseases like Alzheimer's. For instance, derivatives of this compound have demonstrated IC50 values in the low micromolar range against these enzymes, indicating significant inhibitory activity .
- Antioxidant Activity : Studies have indicated that this compound exhibits antioxidant properties, which are beneficial in mitigating oxidative stress-related damage in cells. The protective effects against hydrogen peroxide-induced oxidative stress have been documented in neuronal cell lines .
- Antimicrobial Activity : Preliminary studies suggest that compounds similar to this compound possess antimicrobial properties, particularly against Helicobacter pylori strains, with minimum inhibitory concentration (MIC) values demonstrating efficacy .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound binds to active sites on enzymes such as BChE and AChE, leading to reduced enzyme activity and subsequent alterations in neurotransmitter levels.
- Receptor Modulation : It may interact with cellular receptors, influencing various signaling pathways that regulate cellular functions.
- DNA Intercalation : The indole structure allows for potential intercalation into DNA strands, affecting replication and transcription processes .
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of this compound in vitro using SH-SY5Y neuronal cells exposed to oxidative stress. Results indicated that treatment with the compound significantly reduced cell death and oxidative markers compared to control groups.
Case Study 2: Antimicrobial Efficacy
Research examining the antimicrobial activity of related indole derivatives found that compounds with similar structures exhibited potent activity against various bacterial strains, including those resistant to standard treatments. The presence of the chlorophenyl group was noted to enhance lipophilicity and receptor binding affinity, contributing to increased antimicrobial efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
